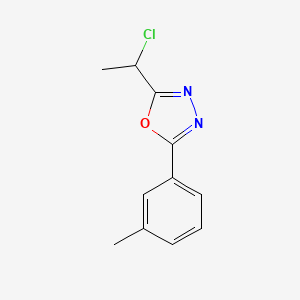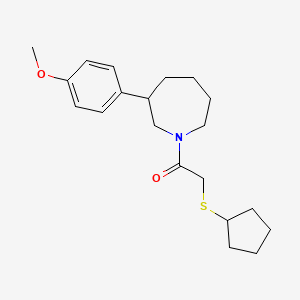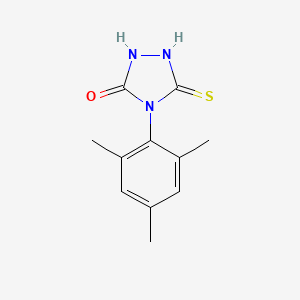
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields. It belongs to the class of triazolidinones and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Clerici, Gelmi, and Pocar (1999) explored the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which served as starting materials for preparing unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This synthesis highlights the compound's role in generating novel cyclopropane derivatives with potential applications in medicinal chemistry and drug design (Clerici, Gelmi, & Pocar, 1999).
Antimicrobial Applications
Makki et al. (2016) conducted research on the synthesis of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs. These compounds showed promising antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi. This study indicates the potential use of the chemical structure in developing new antimicrobial agents (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and evaluated their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This research suggests the chemical's potential in developing new larvicidal and antimicrobial agents (Kumara et al., 2015).
Synthesis of HIV-1 NNRTIs
Wu et al. (2007) focused on synthesizing derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their study provided a promising lead for further optimization in the quest for effective anti-HIV-1 compounds (Wu et al., 2007).
Propriétés
IUPAC Name |
5-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-4-7(2)9(8(3)5-6)14-10(15)12-13-11(14)16/h4-5H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHVZUFAZTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)
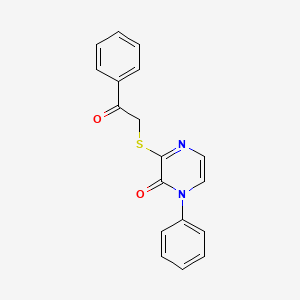

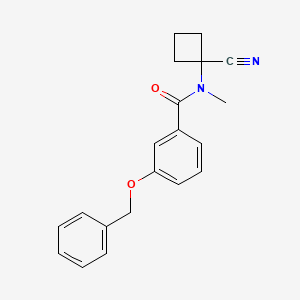
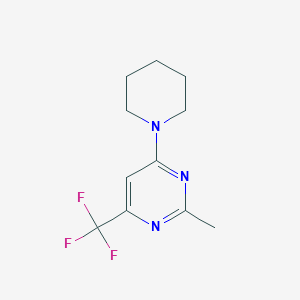
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)
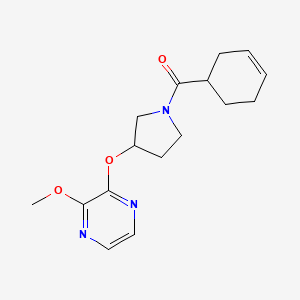
![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)
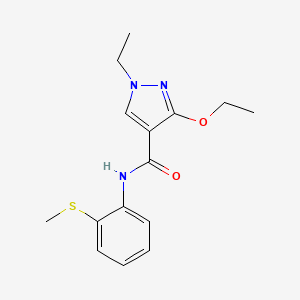
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)
![2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981291.png)

